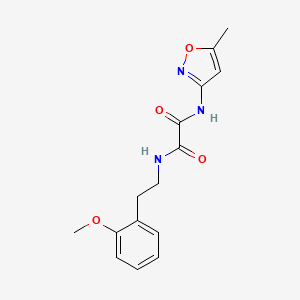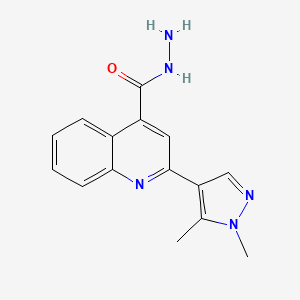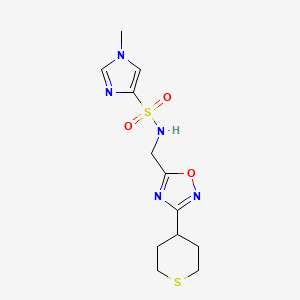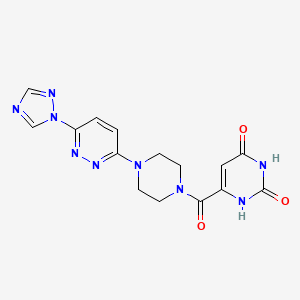
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. The presence of the 4-fluorophenyl group suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution within the molecule and thus its interaction with biological targets.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from a suitable carboxylic acid or ester precursor. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent conversions to yield the target compounds . Although the exact synthesis of the compound is not detailed in the provided papers, it likely follows a similar linear strategy, possibly involving cyclization and substitution reactions.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The structure is further modified by substituents such as the 4-fluorophenyl group and the piperidinyl group, which can influence the compound's conformation and electronic properties. Spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are typically used to elucidate the structure of these compounds .
Chemical Reactions Analysis
The 1,3,4-oxadiazole core is known to participate in various chemical reactions, often involving the nucleophilic attack at the carbon atom adjacent to the oxadiazole ring. The presence of substituents can modulate the reactivity of the core. For example, the introduction of a fluorine atom can increase the electrophilic character of the adjacent carbon, potentially leading to reactions with nucleophiles such as amines or thiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems contributes to their stability and potential for intermolecular interactions. These compounds often exhibit moderate to high cytotoxicity against various cancer cell lines, as seen in the anticancer activity screening of similar compounds . The specific physical properties such as melting point, solubility, and stability of the compound would require empirical determination through experimental methods.
Aplicaciones Científicas De Investigación
Antibacterial Properties
- Compounds with 1,3,4-oxadiazole and piperidinyl groups have been studied for their antibacterial properties. Research on similar compounds, such as derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, has shown moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Activity
- Similar structures containing 1,3,4-oxadiazole and piperidine have been explored for anticancer properties. For example, acetamide derivatives of 5-[2-(4-Methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and exhibited cytotoxicity on various human cancer cell lines, including PANC-1, HepG2, and MCF7 (Vinayak et al., 2014).
Antifungal and Apoptotic Effects
- Research on triazole-oxadiazoles, which share structural similarities with the compound , indicates antifungal and apoptotic effects against Candida species. These compounds were found to be effective against various strains of Candida and also exhibited apoptotic effects on these cells (Çavușoğlu et al., 2018).
Antimicrobial and Molecular Modeling
- Novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide derivatives were synthesized, showing significant antibacterial activity and moderate antifungal activity. This suggests potential antimicrobial applications for compounds with similar structural elements (Vankadari et al., 2013).
Central Nervous System Activity
- The compound ADX47273, which has a similar structure, was identified as a selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGlu5) with potential antipsychotic-like and procognitive activities. This suggests that compounds with a similar structure could have applications in treating central nervous system disorders (Liu et al., 2008).
Propiedades
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-16-5-3-14(4-6-16)19-24-25-20(28-19)15-7-10-26(11-8-15)13-18(27)23-17-2-1-9-22-12-17/h1-6,9,12,15H,7-8,10-11,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWPHIDZHZAEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)
![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)


![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)